molecular formula C11H13NO2 B1301621 Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate CAS No. 40971-35-5

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Cat. No.: B1301621
CAS No.: 40971-35-5
M. Wt: 191.23 g/mol
InChI Key: ACEPYLDNGYGKDY-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a chemical compound with the molecular formula C11H13NO2. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have significant biological activities .

Scientific Research Applications

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate (MTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MTHQ has the molecular formula C11H13NO2C_{11}H_{13}NO_2 and features a tetrahydroquinoline structure with a carboxylate group. This structural configuration is crucial for its biological activity, influencing its interactions with various biological targets.

1. Antioxidant Properties

MTHQ exhibits notable antioxidant activity, which helps mitigate oxidative stress in biological systems. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS), potentially reducing the risk of various diseases related to oxidative stress.

2. Anticancer Activity

Research indicates that MTHQ has potential anticancer properties. It has been evaluated for its effects on cancer cell lines, demonstrating inhibitory effects on cell proliferation. For instance, studies have shown that MTHQ can induce apoptosis in human cancer cells through mechanisms involving microtubule depolymerization .

Table 1: Anticancer Activity of MTHQ in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-43514.7Microtubule depolymerization
Other Cancer LinesVariesInduction of apoptosis

3. Antimicrobial Properties

MTHQ has also been studied for its antimicrobial activity against various pathogens. Its effectiveness varies based on the specific microorganism, highlighting its potential as a lead compound for developing new antimicrobial agents.

The biological activity of MTHQ is attributed to its ability to interact with specific molecular targets within cells:

  • Microtubule Disruption : MTHQ's ability to disrupt microtubule formation is a significant mechanism underlying its anticancer effects. By binding to tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Mechanisms : The compound's antioxidant properties may involve scavenging free radicals and enhancing the expression of endogenous antioxidant enzymes.

Study on Antiproliferative Effects

A study investigating the antiproliferative effects of MTHQ on the MDA-MB-435 human breast cancer cell line revealed an IC50 value of 14.7 µM. This study emphasized the compound's potential as a microtubule-targeting agent (MTA), demonstrating significant cytotoxicity compared to control groups .

In Vivo Studies

In vivo studies using xenograft models have further validated the anticancer potential of MTHQ. When administered at doses of 75 mg/kg, it exhibited moderate weight loss in subjects but showed statistically significant antitumor effects compared to controls after two weeks of treatment .

Comparison with Related Compounds

To understand the unique properties of MTHQ, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Properties
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylateTetrahydroquinolineDifferent biological activities
1-Methyl-1H-indole-2-carboxylic acidIndoleAntimicrobial properties
TetrahydroisoquinolineIsoquinolinePotential analgesic effects

MTHQ's specific tetrahydroquinoline structure combined with a carboxylate group contributes to its unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEPYLDNGYGKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961359
Record name Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40971-35-5
Record name Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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